Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methylthiol) can react with a suitable leaving group on the indole ring.
Esterification: The carboxyl group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(methylsulfanyl)propanoate: Similar structure but lacks the indole core.
2-(Methylsulfanyl)ethyl propanoate: Another similar compound with a different substitution pattern.
Indole-3-carboxylate derivatives: Compounds with different substituents on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53512-34-8 |
---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 3-methylsulfanyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)8-4-5-10-9(6-8)11(16-2)7-13-10/h4-7,13H,3H2,1-2H3 |
InChI Key |
SKZFFYGXIQFWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.